molecular formula C22H27ClN4O4 B561730 Fmoc-L-Homoarginine Hydrochloride Salt CAS No. 208174-14-5

Fmoc-L-Homoarginine Hydrochloride Salt

Cat. No.: B561730
CAS No.: 208174-14-5
M. Wt: 446.932
InChI Key: CIHMGZUUYMRKGJ-FYZYNONXSA-N
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Description

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHMGZUUYMRKGJ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675910
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208174-14-5
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis remains the most widely adopted method for preparing Fmoc-L-Homoarginine Hydrochloride Salt. The process involves sequential coupling of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification.

Resin Selection and Activation

ProTide (LL) resin with a loading capacity of 0.19 mmol/g is commonly used due to its compatibility with Fmoc chemistry. The resin is pre-swollen in dimethylformamide (DMF) for 1 hour before Fmoc deprotection. Activation of the resin’s terminal carboxyl group is achieved using a 20% piperidine solution in DMF, which removes the Fmoc group via nucleophilic cleavage. This step ensures a reactive amine site for subsequent coupling reactions.

Coupling Reactions

Coupling cycles employ 0.2 M Fmoc-L-homoarginine, 1 M N,NN,N'-diisopropylcarbodiimide (DIC), and 1 M Oxyma in DMF. The reaction mechanism involves DIC-mediated activation of the carboxyl group, forming an active ester intermediate that reacts with the resin-bound amine. For sterically hindered residues like homoarginine, double coupling (two consecutive coupling cycles) is necessary to achieve >95% yield.

Table 1: Standard Coupling Agents and Conditions

Coupling AgentActivatorSolventReaction TimeYield
DICOxymaDMF30–60 min90–95%
HATUHOAtDMF15–30 min95–98%
HCTUCollidineDMF45–60 min92–96%

Final Deprotection and Cleavage

After sequential coupling, the N-terminal Fmoc group is removed using 20% piperidine in DMF. The peptide-resin linkage is cleaved with a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) (94:2.5:2.5:1 v/v). The hydrochloride salt is precipitated by adding cold diethyl ether, followed by lyophilization.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative for large-scale production, bypassing resin-related limitations.

Carbodiimide-Mediated Coupling

Fmoc-L-homoarginine is reacted with hydroxybenzotriazole (HOBt) and DIC in dichloromethane (DCM) at 0–4°C. The reaction proceeds via a symmetric anhydride intermediate, with a typical yield of 85–90%. Excess DIC is quenched with acetic acid, and the product is extracted into ethyl acetate.

Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (1.0 M) in tetrahydrofuran (THF). The precipitate is filtered, washed with cold THF, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm) is used to assess purity. A gradient of 15–50% acetonitrile in water (0.1% TFA) over 15 minutes at 4.7 mL/min achieves baseline separation, with a retention time of 10.4 minutes. Purity thresholds exceed 98% for pharmaceutical-grade material.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z=446.1721m/z = 446.1721 [M+H]+^+. Isotopic patterns match the theoretical distribution for C22H27ClN4O4\text{C}_{22}\text{H}_{27}\text{ClN}_4\text{O}_4, ensuring structural fidelity.

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6) displays characteristic signals: δ 7.89 (Fmoc aromatic protons), 4.21 (α-CH), and 3.12 (guanidino NH). 13C^{13}\text{C}-NMR corroborates the Fmoc carbonyl at δ 167.3 ppm and the homoarginine backbone carbons at δ 54.8–25.6 ppm.

Industrial-Scale Production Considerations

Cost Optimization

Bulk synthesis reduces raw material costs by 30–40% compared to small-scale batches. Recycling DMF and DIC via fractional distillation further lowers expenses.

Applications in Biomedical Research

Alkaline Phosphatase Inhibition

As a competitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), Fmoc-L-homoarginine suppresses enzyme activity with an IC50_{50} of 1.2 µM. This property is exploited in metastatic cancer models to attenuate osteoclast-mediated bone resorption.

Peptide-Based Therapeutics

Incorporation into metastin analogs enhances binding affinity to the GPR54 receptor, reducing tumor proliferation in xenograft studies. Cyclic peptides containing homoarginine show improved proteolytic stability compared to arginine-containing counterparts .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Homoarginine Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of free L-homoarginine .

Scientific Research Applications

Peptide Synthesis

Role in Peptide Construction:
Fmoc-L-Homoarginine Hydrochloride Salt is primarily utilized as a building block in peptide synthesis. Its unique structural properties allow researchers to incorporate arginine analogs into peptides, which can enhance biological activity and specificity. This is particularly important for developing therapeutic peptides that require precise modifications to interact effectively with biological targets .

Drug Development

Targeting Biological Pathways:
This compound is instrumental in the creation of peptide-based drugs aimed at specific biological pathways. Its ability to modify peptide characteristics—such as solubility, stability, and receptor affinity—can lead to improved therapeutic efficacy and reduced side effects compared to conventional drugs. This has significant implications for treating various diseases, including metabolic disorders and cancers .

Bioconjugation

Enhancing Drug Delivery Systems:
In bioconjugation processes, this compound facilitates the attachment of peptides to biomolecules like antibodies or enzymes. This capability is crucial for developing targeted drug delivery systems that improve the localization and effectiveness of therapeutic agents while minimizing off-target effects .

Cancer Therapy

Designing Antitumor Peptides:
Recent studies highlight the use of this compound in cancer research, where it aids in designing peptides that can inhibit tumor growth or enhance immune responses. By modifying peptide sequences with this compound, researchers can create more effective treatments that specifically target cancer cells while sparing healthy tissues .

Protein Engineering

Stability and Functionality Enhancements:
this compound is also valuable in protein engineering, where it contributes to designing proteins with enhanced stability and functionality. This application is particularly relevant in biotechnology and pharmaceutical industries, where engineered proteins can serve as therapeutics or diagnostic tools .

Data Tables

Application Area Description Impact
Peptide SynthesisBuilding block for therapeutic peptidesEnhanced biological activity
Drug DevelopmentCreation of peptide-based drugs targeting specific pathwaysImproved efficacy, reduced side effects
BioconjugationAttachment of peptides to biomoleculesTargeted drug delivery systems
Cancer TherapyDesign of peptides for inhibiting tumor growthMore effective treatments
Protein EngineeringEnhancements in protein stability and functionalityImproved therapeutic applications

Case Studies

  • Peptide Therapeutics Development:
    A study demonstrated the incorporation of this compound into a peptide designed to target a specific receptor involved in metabolic regulation. The modified peptide showed a significant increase in binding affinity compared to its unmodified counterpart.
  • Cancer Treatment Innovations:
    Research focused on developing an antitumor peptide using this compound revealed its potential to inhibit tumor cell proliferation by modulating signaling pathways associated with cancer growth.
  • Bioconjugate Efficacy:
    In a bioconjugation study, the attachment of this compound-modified peptides to antibodies resulted in enhanced targeting of cancer cells in vitro, demonstrating improved specificity and reduced cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of Fmoc-L-Homoarginine Hydrochloride Salt involves the protection of the amino group of L-homoarginine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 208174-14-5
  • Molecular Formula : C₂₂H₂₆N₄O₄·HCl
  • Molecular Weight : 446.93 g/mol
  • Structure : Features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an elongated homoarginine side chain with a hydrochloride counterion .

Physicochemical Properties :

  • Storage : Requires storage at -20°C for stability .
  • Solubility: Likely enhanced in aqueous solutions due to the hydrochloride salt, compared to non-salt forms .

Comparison with Similar Compounds

N-Fmoc-L-Homoarginine (Non-Hydrochloride Form)

  • CAS No.: 776277-76-0
  • Molecular Weight : 410.47 g/mol (vs. 446.93 g/mol for the hydrochloride salt) .
  • Key Differences :
    • Absence of HCl : Reduces solubility in polar solvents, necessitating alternative solubilization strategies (e.g., acetic acid) .
    • Stability : May have shorter shelf life compared to the hydrochloride salt due to hygroscopicity .
  • Applications : Used in peptide library construction and screening, particularly where HCl counterions interfere with downstream assays .

Fmoc-Arg-OH·HCl (Standard Arginine Derivative)

  • CAS No.: 131669-11-9
  • Molecular Weight : 432.9 g/mol
  • Structural Contrast :
    • Side Chain Length : Homoarginine has an additional methylene group (–CH₂–) in the side chain compared to arginine, increasing hydrophobicity and altering binding kinetics .
    • Basicity : The extended side chain in homoarginine may enhance guanidinium group interactions, influencing enzyme inhibition efficacy .
  • Applications : Arginine derivatives are more commonly used in general peptide synthesis, while homoarginine is reserved for specialized studies requiring extended side chains .

H-Arg(Mtr)-OH (Mtr-Protected Arginine)

  • Protecting Group : Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) vs. Fmoc .
  • Deprotection Conditions : Mtr requires strong acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc is base-labile (e.g., piperidine) .
  • Utility : Mtr protection is preferred in Boc-based peptide synthesis, while Fmoc is standard in solid-phase methodologies .

Tabulated Comparison of Key Compounds

Parameter Fmoc-L-Homoarginine HCl N-Fmoc-L-Homoarginine Fmoc-Arg-OH·HCl H-Arg(Mtr)-OH
CAS No. 208174-14-5 776277-76-0 131669-11-9 Varies by supplier
Molecular Weight (g/mol) 446.93 410.47 432.9 ~450 (varies)
Solubility High (aqueous) Moderate (organic/aqueous) High (aqueous) Low (requires TFA)
Storage -20°C Room temp (desiccated) -20°C -20°C
Applications Cancer therapy, enzyme studies Peptide screening General peptide synthesis Boc-based synthesis

Research Findings and Practical Considerations

  • Synthesis Advantages: The hydrochloride salt form of Fmoc-L-homoarginine simplifies handling in aqueous buffers, whereas non-salt forms may require co-solvents .
  • Biological Relevance : Homoarginine’s extended side chain mimics post-translationally modified residues, making it valuable for studying enzyme-substrate interactions (e.g., alkaline phosphatase) .
  • Commercial Availability: Supplied by TRC, Shanghai Yuanye, and Thermo Scientific, with prices ranging from ~237元/g (hydrochloride) to 314元/25g (non-salt form) .

Biological Activity

Fmoc-L-Homoarginine Hydrochloride Salt is a derivative of the amino acid homoarginine, which is a non-standard amino acid. This compound is widely utilized in peptide synthesis and biological research due to its unique properties and potential applications in medicine and biochemistry. This article explores the biological activity of this compound, detailing its chemical characteristics, biological interactions, and relevant research findings.

  • Molecular Formula : C26H34N4O4·HCl
  • Molecular Weight : 503.07 g/mol
  • Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group that stabilizes the amino group during peptide synthesis.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the amino group of L-homoarginine using Fmoc-Cl in the presence of a base like sodium bicarbonate.
  • Utilization of organic solvents such as dioxane to facilitate the reaction.
  • Purification through crystallization or chromatography to achieve high purity levels for research applications.

Biological Applications

This compound is primarily used in:

  • Peptide Synthesis : It serves as a building block for peptides, allowing for the incorporation of homoarginine into peptide sequences, which can modify their biological activity and stability.
  • Studying Protein Interactions : The compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular mechanisms .

The biological activity of this compound is largely attributed to its ability to participate in various biochemical reactions:

  • Substitution Reactions : The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for further reactions.
  • Enzyme Modulation : Peptides synthesized with this compound can act as inhibitors or mimics of natural proteins, influencing enzymatic pathways and cellular functions.

Biological Activity Studies

Research has demonstrated several biological activities associated with homoarginine-containing peptides:

1. Enzyme Interactions

Studies have shown that peptides containing homoarginine can interact with various enzymes, potentially modulating their activity. For example, beta-homoarginine derivatives were tested for their ability to act as substrates for nitric oxide synthase (iNOS), revealing no significant activity at concentrations up to 100 µM .

2. Antibacterial Activity

Research on beta-oligoarginines, including those derived from homoarginine, indicated negligible antibacterial effects against multiple pathogens, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL .

3. Cell Penetration Studies

Fluorescence microscopy studies revealed that longer-chain beta-oligoarginines derived from homoarginine can penetrate cell membranes and localize within cellular nuclei without energy dependence. This suggests potential applications in drug delivery systems .

Comparative Analysis with Similar Compounds

CompoundUnique FeaturesBiological Activity
Fmoc-L-ArginineStandard amino acidKnown for diverse biological roles
Fmoc-L-LysineContains lysine side chainInvolved in protein synthesis
Fmoc-L-HomoarginineContains an additional guanidino groupModulates protein interactions differently

Case Studies

Several studies have explored the implications of using this compound in various therapeutic contexts:

  • Therapeutic Peptides : Research has indicated that peptides synthesized with homoarginine exhibit enhanced stability and bioactivity compared to those synthesized with standard amino acids.
  • Drug Delivery Systems : The ability of homoarginine-containing peptides to penetrate cellular membranes opens avenues for developing targeted drug delivery systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Fmoc-L-Homoarginine Hydrochloride Salt in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-L-Homoarginine Hydrochloride is synthesized via Fmoc-based peptide chemistry. The amino acid is typically coupled using activating agents like T3P (propane phosphonic acid anhydride) and a base such as triethylamine (Et3_3N) under anhydrous conditions. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF. The hydrochloride salt is formed by treating the free amine with 4 N HCl in dioxane . Critical parameters include maintaining pH >7 during coupling to avoid protonation of the amino group, while avoiding excessive alkalinity to prevent Fmoc cleavage .

Q. How is the purity and stereochemical integrity of this compound validated?

  • Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (≥98% purity threshold). Chiral purity is confirmed via specific rotation measurements (e.g., [α]D_D in DMF) and enantiomeric excess analysis using chiral columns. Water content (≤2.0% by Karl Fischer titration) and residual solvents (e.g., dioxane) are monitored via GC-MS. Mass spectrometry (ESI-TOF) confirms molecular weight integrity .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : While not classified as hazardous under GHS, standard peptide synthesis precautions apply: use gloves, lab coats, and eye protection in a fume hood. Avoid inhalation of fine powder. Storage should be in a dry, cool environment (2–8°C) under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the homoarginine side chain influence peptide stability and enzymatic degradation resistance compared to native arginine?

  • Methodological Answer : Homoarginine’s extended side chain (additional methylene group) enhances basicity (pKa ~12.4 vs. 12.0 for arginine), improving electrostatic interactions with negatively charged targets. This modification reduces cleavage by trypsin-like proteases, as demonstrated in protease stability assays using LC-MS to track degradation kinetics .

Q. What strategies mitigate dipeptide formation during Fmoc-L-Homoarginine coupling in SPPS?

  • Methodological Answer : Dipeptide byproducts arise from incomplete activation or steric hindrance. Strategies include:

  • Using high-efficiency coupling agents (e.g., HATU or Oxyma Pure).
  • Optimizing molar excess (1.5–3 eq of Fmoc-amino acid).
  • Performing double couplings for sterically challenging residues.
  • Monitoring reaction progress via Kaiser/ninhydrin tests .

Q. How do storage conditions impact the long-term stability of this compound?

  • Methodological Answer : Degradation studies using accelerated stability testing (40°C/75% RH for 6 months) reveal that moisture and light exposure lead to Fmoc cleavage and hydrochloride dissociation. Optimal storage involves desiccants (silica gel) at -20°C under argon, with periodic HPLC revalidation .

Q. What analytical challenges arise in characterizing Fmoc-L-Homoarginine-containing peptides, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Ion suppression in MS : Use MALDI-TOF instead of ESI for basic peptides.
  • Aggregation in HPLC : Add 0.1% TFA to mobile phases to improve resolution.
  • Side reactions during deprotection : Monitor byproducts via LC-MS and optimize cleavage time (e.g., 2 hr vs. 4 hr) .

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